1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes methoxy, methylphenyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 2-methoxy-2-(2-methylphenyl)ethylamine: This intermediate can be synthesized through the reaction of 2-methylphenylacetonitrile with methanol in the presence of a base, followed by reduction.
Formation of the Urea Derivative: The intermediate amine is then reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of nitro groups can produce corresponding anilines.
Scientific Research Applications
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea: Similar structure but with a different position of the trifluoromethyl group.
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(difluoromethyl)phenyl]urea: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
Uniqueness
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-12-6-3-4-9-15(12)16(25-2)11-22-17(24)23-14-8-5-7-13(10-14)18(19,20)21/h3-10,16H,11H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJGBIHZBWSUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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